molecular formula C8H12N2O B12875209 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B12875209
M. Wt: 152.19 g/mol
InChI Key: DXRIOBCVWAQODN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and preclinical research. This compound belongs to a class of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine derivatives that have been investigated as a novel class of cytotoxic Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a molecular chaperone protein that is critical for the stability and function of many oncogenic "client" proteins in cancer cells . Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, thereby attacking multiple hallmark traits of cancer and presenting a promising strategy for anticancer drug development . Researchers utilize this core structure to synthesize and explore new derivatives that exhibit binding affinity for Hsp90 and potent antiproliferative activity in tumor cell lines . The tetrahydroisoxazolopyridine scaffold is also structurally related to other neuroactive compounds, such as THPO (4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol), which is known for its activity as an inhibitor of GABA transporters (GATs), suggesting potential for exploration in neuroscientific research . This product is intended for use in laboratory research to further elucidate biological mechanisms and support the discovery of new therapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C8H12N2O/c1-6-3-8-7(4-9-11-8)5-10(6)2/h4,6H,3,5H2,1-2H3

InChI Key

DXRIOBCVWAQODN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C)C=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product can be isolated and purified through standard techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a fused isoxazole and pyridine structure which contributes to its chemical properties. The molecular formula is C8H12N2OC_8H_{12}N_2O and it has been synthesized through multi-step synthetic pathways designed to optimize yield and purity while minimizing hazardous reagents . Notably, the synthesis often involves modifications to enhance biological activity.

Interaction Studies

Research indicates that 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine interacts with various receptors in the central nervous system. Binding studies have highlighted its affinity for GABA_A receptors, which are crucial in mediating inhibitory neurotransmission . This interaction suggests potential applications in treating anxiety and sleep disorders.

Case Studies

Therapeutic Applications

The therapeutic potential of 5,6-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine extends beyond sleep disorders:

  • Neurological Disorders : Its interaction with GABA_A receptors positions it as a candidate for treating various neurological conditions such as epilepsy and anxiety .
  • Antimicrobial Properties : The compound's structural similarities to known antimicrobial agents indicate potential applications in developing new antibiotics or antifungal treatments .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityUnique Features
GaboxadolGaboxadolGABA_A receptor agonistSelective for delta subunit
4-Aminopyridine4-AminopyridinePotent neuromodulatorUsed in multiple sclerosis treatment
Ilicicolin HIlicicolin HAntifungal activityFeatures a decalin structure

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA(A) receptor agonist, preferentially activating delta-subunit-containing GABA(A) receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s ability to bind to these receptors and modulate their activity underpins its potential therapeutic applications.

Comparison with Similar Compounds

Implications for Drug Design

The 5,6-dimethyl substitution in THIPO may enhance metabolic stability and blood-brain barrier penetration compared to THPO or THIP. Structural modifications, such as ring expansion or heteroatom substitution, can redirect activity toward novel targets (e.g., glycine or muscarinic systems).

Biological Activity

5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine, commonly referred to as THIP (gaboxadol), is a compound of significant interest due to its biological activity primarily as a GABA_A receptor agonist. This article explores its synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

Synthesis of THIP

The synthesis of THIP involves several steps that have been optimized for industrial application. A notable method includes the use of pyrrolidin-2-one as a starting material, leading to the formation of dimethyl 5-hydroxy-3,6-dihydropyridine intermediates. The process is characterized by high atom economy and suitability for large-scale production, making it economically viable for pharmaceutical applications .

THIP acts primarily as a selective agonist at the GABA_A receptor subtype containing the delta subunit. This selectivity is crucial as it differentiates THIP from other GABA_A receptor modulators that may not exhibit the same level of specificity. The binding of THIP to these receptors enhances inhibitory neurotransmission, which is vital in modulating neuronal excitability and preventing excitotoxicity .

Neuroprotective Effects

Research has demonstrated that THIP exhibits neuroprotective properties in various models of neurodegenerative diseases. For instance:

  • Excitotoxicity Prevention : In an in vivo model of excitotoxicity, THIP was shown to reduce the release of excitatory neurotransmitters and prevent glial activation and apoptosis. This suggests its potential role in the treatment of conditions like Alzheimer's disease (AD), where excitotoxicity is a contributing factor .
  • Cognitive Enhancement : Studies indicate that THIP may enhance cognitive functions by modulating GABAergic signaling pathways, thus providing a basis for its use in treating cognitive deficits associated with neurodegenerative disorders .

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models of AD, administration of THIP resulted in significant improvements in memory retention and reduced amyloid-beta plaque formation. The compound's ability to modulate GABAergic activity was linked to these beneficial outcomes .
  • Seizure Models : THIP has been evaluated in models of induced seizures where it demonstrated anticonvulsant properties by enhancing GABA_A receptor-mediated inhibition. This effect highlights its potential utility in managing epilepsy .

Comparative Biological Activity Table

CompoundMechanismKey FindingsReference
THIPGABA_A AgonistNeuroprotective effects; reduces excitotoxic damage
GaboxadolGABA_A AgonistEnhances sleep quality; potential anxiolytic effects
Thio-THIPWeak GABA AgonistLimited neuroprotective effects compared to THIP

Q & A

Q. What are the key synthetic strategies for preparing 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine?

  • Methodological Answer : Synthesis typically involves cyclization reactions using heterocyclic amines or diazonium salts. For example, analogous isoxazolo-pyridine derivatives have been synthesized via reactions with sodium salts of hydroxypropenones and heterocyclic amines, followed by cyclization under acidic or basic conditions . Ionic liquids like [bmim][BF₄] have also been used to optimize reaction efficiency for related tetrahydro-pyrazolo derivatives, suggesting a potential pathway for this compound . Key steps include regioselective alkylation of the isoxazole ring and hydrogenation to achieve the tetrahydro scaffold.

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodological Answer : Structural verification requires a combination of elemental analysis , NMR spectroscopy (¹H/¹³C), and mass spectrometry to confirm molecular weight and functional groups. For example, in related isoxazolo-pyridine derivatives, spectral data (e.g., IR for carbonyl groups, NMR for ring protons) are critical for distinguishing regioisomers . X-ray crystallography (e.g., CCDC deposition number 846796 for a similar compound) provides definitive proof of stereochemistry and ring conformation .

Q. What are the common impurities or byproducts observed during synthesis?

  • Methodological Answer : Byproducts may arise from incomplete cyclization (e.g., open-chain intermediates) or regioisomeric forms due to competing reaction pathways. For instance, misassignment of dihydro vs. tetrahydro isomers has been documented in structurally similar compounds, necessitating careful chromatography (HPLC or TLC) and spectroscopic cross-validation .

Advanced Research Questions

Q. How can the reactivity of the tetrahydroisoxazolo-pyridine core be exploited for functionalization?

  • Methodological Answer : The methyl groups at positions 5 and 6 can undergo halogenation or oxidation to introduce electrophilic sites. Dehydrogenation-halogenation protocols (e.g., using NBS or iodine) have been applied to analogous scaffolds to generate halogenated intermediates for cross-coupling reactions . The isoxazole nitrogen can also participate in nucleophilic substitutions or coordination with metal catalysts for further derivatization.

Q. What challenges arise in analyzing contradictory spectral data for this compound?

  • Methodological Answer : Contradictions often stem from dynamic ring puckering in the tetrahydro system or solvent-dependent NMR shifts. For example, in a related 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-one, initial misassignment of the dihydro structure was corrected via crystallographic data . Researchers should employ variable-temperature NMR and computational modeling (DFT) to resolve ambiguities in proton environments.

Q. What role does this compound play in medicinal chemistry or drug development?

  • Methodological Answer : The tetrahydroisoxazolo-pyridine scaffold is a promising rigid bicyclic motif for targeting CNS receptors or enzymes. Analogous compounds (e.g., imidazo[4,5-b]pyridines) have been studied as kinase inhibitors or DNA intercalators . To evaluate bioactivity, researchers should conduct molecular docking against target proteins (e.g., kinases) and validate with in vitro assays (e.g., enzyme inhibition, cytotoxicity).

Q. How can computational methods aid in predicting the physicochemical properties of this compound?

  • Methodological Answer : DFT calculations (e.g., Gaussian or ORCA software) can predict electronic properties (HOMO-LUMO gaps), while molecular dynamics simulations assess solubility and membrane permeability. For example, topological polar surface area (TPSA) calculations (e.g., ~70 Ų for a related thiazolo-pyridine) inform bioavailability predictions . Pair these with experimental data (logP, pKa) for robust property profiling.

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting data on regioselectivity in derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) to track reaction pathways. For example, in pyrazolo-pyrimidine synthesis, isotopic tracing confirmed the origin of nitrogen atoms in the fused ring system . Combine with kinetic studies to identify rate-determining steps and optimize conditions for desired regioselectivity.

Q. What analytical techniques are critical for characterizing polymorphs or solvates of this compound?

  • Methodological Answer : Powder X-ray diffraction (PXRD) and DSC/TGA are essential for identifying polymorphs. For solvates, ¹H NMR in DMSO-d₆ or FTIR can detect solvent inclusion. Crystallographic data (e.g., CCDC entries) provide reference structures for comparison .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.